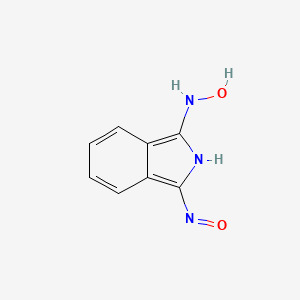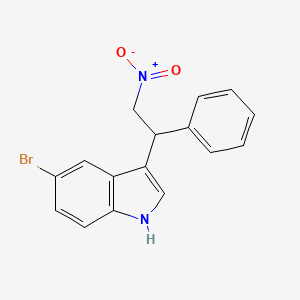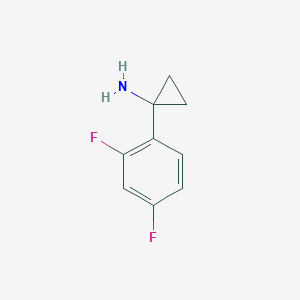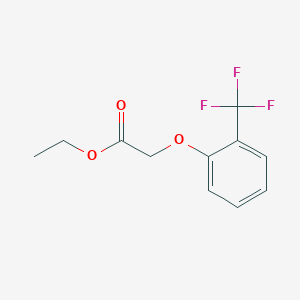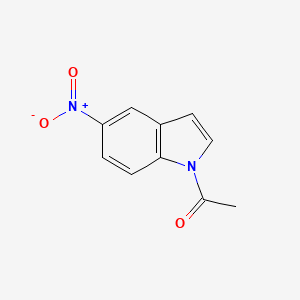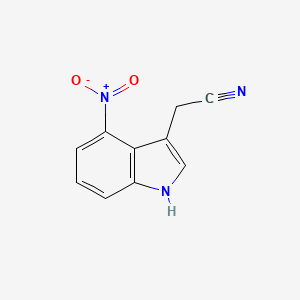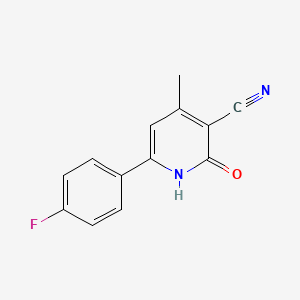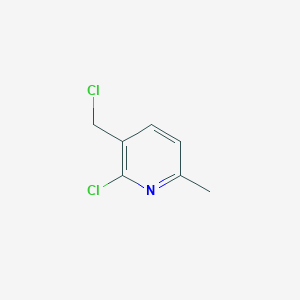
2-Chloro-3-(chloromethyl)-6-methylpyridine
Descripción general
Descripción
The compound “2-Chloro-3-(chloromethyl)oxirane” is similar to the requested compound . It has a molecular formula of C3H4Cl2O, an average mass of 126.969 Da, and a monoisotopic mass of 125.963921 Da .
Synthesis Analysis
While specific synthesis methods for “2-Chloro-3-(chloromethyl)-6-methylpyridine” are not available, a study on the synthesis of 5-chloro-2-pentanone from 3-acetyl-1-propanol using bis (trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source might provide some insights .Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(chloromethyl)oxirane” is available . It’s important to note that the structure of the requested compound might be different.Chemical Reactions Analysis
A computational study of vicarious nucleophilic substitution reactions provides insights into the reactivity patterns and mechanisms of these chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-3-(chloromethyl)oxirane” are available . It has a molecular formula of C3H4Cl2O, an average mass of 126.969 Da, and a monoisotopic mass of 125.963921 Da .Aplicaciones Científicas De Investigación
Chlorine Chemistry and Biological Activity Enhancement
Chlorinated organic chemicals play a critical role in pharmaceuticals and crop-protection agents, demonstrating the importance of chlorine substitution in enhancing biological activity. The empirical evidence suggests that the introduction of a chlorine atom into specific positions of a molecule can significantly improve its intrinsic activity. However, this effect varies; in some instances, chlorination may lead to a decrease or complete loss of activity. The influence of chlorine on biological activity needs to be determined through dedicated biological experiments aimed at detecting desired activities or toxicological properties. A comprehensive review of several hundred chlorinated compounds, registered as pharmaceutical drugs or crop-protection agents, indicates that the generalization of all chlorinated chemicals as dangerous is unfounded. The diversity in the impact of chlorine substitution underscores its utility in probing structure-activity relationships and in developing more selective, safer, and environmentally compatible products for medicine and agriculture (Klaus, 2000).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-3-(chloromethyl)-6-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUCGVCCODJPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(chloromethyl)-6-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




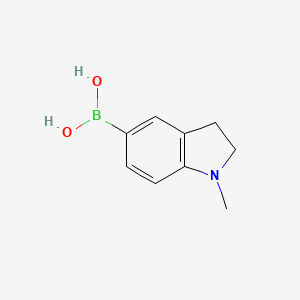
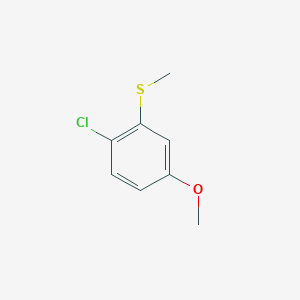
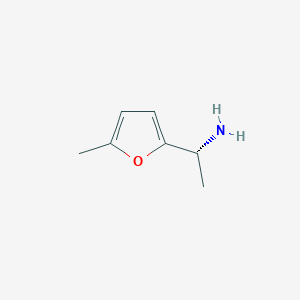

![1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine](/img/structure/B3352369.png)
